4-[(4-BROMOPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
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Overview
Description
4-[(4-Bromophenyl)amino]-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenyl group, a methylphenyl group, and a methylsulfanyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromophenyl)amino]-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available acyclic starting materials. The general synthetic route includes:
Formation of the pyrimidine ring: This step involves the cyclization of appropriate precursors, such as benzylidene acetones and ammonium thiocyanates, to form the pyrimidine core.
Introduction of substituents: The bromophenyl, methylphenyl, and methylsulfanyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitution pattern.
Final modifications:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)amino]-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Bromophenyl)amino]-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-[(4-bromophenyl)amino]-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The bromophenyl and methylsulfanyl groups play a crucial role in binding to the active site of the target, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Bromophenyl)amino]-6-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-5-carbonitrile: This compound differs by having a methylsulfonyl group instead of a methylsulfanyl group.
4-[(4-Bromophenyl)amino]-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile: This compound has a methylthio group instead of a methylsulfanyl group.
Uniqueness
4-[(4-Bromophenyl)amino]-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the methylsulfanyl group provides unique electronic properties that can be exploited in various applications.
Properties
IUPAC Name |
4-(4-bromoanilino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4S/c1-12-3-5-13(6-4-12)17-16(11-21)18(24-19(23-17)25-2)22-15-9-7-14(20)8-10-15/h3-10H,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRUCZQYJFUDST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NC3=CC=C(C=C3)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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